molecular formula C12H15N3O2S B040421 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 122772-20-7

5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B040421
M. Wt: 265.33 g/mol
InChI Key: VNNWZCWDOJBXTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis involves the alkylation of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol sodium salt with alkyl iodides to produce different derivatives. The base compound is prepared from 3,4-dimethoxybenzoylthiosemicarbazide through treatment with sodium hydroxide or acetyl chloride (Labanauskas et al., 2001).

Molecular Structure Analysis

X-ray crystallography reveals the molecular and crystal structures, showing significant dihedral angles and hydrogen bonding that contribute to stability. For a similar molecule, dihedral angles and hydrogen bonding interactions stabilize the crystal structure (Xu et al., 2006).

Chemical Reactions and Properties

The compound can be modified via N-acylation or S-methylation to produce different derivatives with varied chemical properties. These derivatives exhibit anti-inflammatory activities, showcasing the compound's potential in therapeutic applications (Labanauskas et al., 2001).

Scientific Research Applications

Synthesis of Derivatives and Anti-inflammatory Activity Compounds derived from 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been synthesized and exhibit anti-inflammatory activities. Notably, the derivatives 6d, 7a, c, 10a, b, and 11, obtained through various acylation and alkylation processes, demonstrated significant anti-inflammatory effects, emphasizing the compound's potential in medicinal chemistry and drug design (Labanauskas et al., 2001).

Heterocyclic Compound Synthesis and Antimicrobial Activity Synthesis of heterocyclic compounds using 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol as an intermediate has been reported. These compounds, through reactions with various hydrazonoyl halides and salicyaldehyde, have shown promising antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Abdelrazek et al., 2018).

Antioxidant Properties The compound has also been part of studies focusing on its antioxidant properties. Derivatives synthesized through reactions with acid hydrolysis have been investigated for their ability to mitigate oxidative stress, showcasing the compound's relevance in studies related to oxidative damage and its potential applications in developing antioxidant therapies (Dovbnya et al., 2022).

Fungicidal Activity The compound's derivatives have been evaluated for fungicidal activity, demonstrating its utility in agricultural science and the potential to contribute to the development of new fungicides. Studies involving the synthesis of novel compounds and subsequent testing for fungicidal properties highlight the compound's versatility and its applications beyond traditional medicinal contexts (El-Telbani et al., 2007).

Antimicrobial and Antitumor Properties In the realm of pharmacology, derivatives of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have shown promising antimicrobial and antitumor activities. This highlights the compound's potential as a cornerstone in developing novel therapeutic agents targeting various bacterial, fungal, and cancerous cells (Joshi et al., 2021; Almajan et al., 2010)(Almajan et al., 2010).

Future Directions

The future directions for this compound would depend on its properties and potential applications. Triazole derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-15-11(13-14-12(15)18)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNWZCWDOJBXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351719
Record name 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

122772-20-7
Record name 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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